Phenacyltriphenylphosphonium bromide

Catalog No.
S1893241
CAS No.
6048-29-9
M.F
C26H22BrOP
M. Wt
461.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenacyltriphenylphosphonium bromide

CAS Number

6048-29-9

Product Name

Phenacyltriphenylphosphonium bromide

IUPAC Name

phenacyl(triphenyl)phosphanium;bromide

Molecular Formula

C26H22BrOP

Molecular Weight

461.3 g/mol

InChI

InChI=1S/C26H22OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1

InChI Key

AEHDSYHVTDJGDN-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The exact mass of the compound Phenacyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6743. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenacyltriphenylphosphonium bromide (CAS 6048-29-9) is a highly crystalline, stabilized phosphonium salt primarily procured as a precursor for generating benzoylmethylenetriphenylphosphorane, a carbonyl-stabilized Wittig reagent [1]. Unlike standard aliphatic phosphonium halides, the strong electron-withdrawing effect of the phenacyl group stabilizes the resulting ylide, directly dictating its reactivity profile, base compatibility, and stereochemical outcomes [2]. With a high decomposition melting point of 265–268 °C and excellent bench stability, it serves as a critical, scalable building block for the synthesis of (E)-α,β-unsaturated ketones, chalcones, and complex heterocycles in both pharmaceutical and advanced materials manufacturing.

Substituting Phenacyltriphenylphosphonium bromide with non-stabilized analogs (e.g., methyltriphenylphosphonium bromide) or semi-stabilized variants (e.g., benzyltriphenylphosphonium bromide) fundamentally alters process requirements and downstream yields [1]. Non-stabilized alternatives require strictly anhydrous conditions and hazardous, highly reactive bases (such as n-butyllithium) to generate the ylide, significantly increasing procurement costs for specialized solvents and safety infrastructure. Furthermore, substituting with the chloride salt variant can introduce differences in hygroscopicity and solubility during intermediate isolation, whereas the bromide salt offers an optimal balance of leaving-group efficiency during its synthesis and highly reproducible crystallinity for precise stoichiometric handling on the benchtop [2].

Processability: Elimination of Pyrophoric Base Requirements

Because the phenacyl group stabilizes the conjugate base through resonance, Phenacyltriphenylphosphonium bromide can be efficiently deprotonated using mild, inexpensive bases such as aqueous NaOH or Na2CO3 in biphasic solvent systems (e.g., toluene/water), achieving up to 95% isolated yields of the target α,β-enones[1]. In direct contrast, non-stabilized baseline comparators like methyltriphenylphosphonium bromide require the procurement and handling of pyrophoric bases (e.g., n-BuLi) under strictly anhydrous, inert-gas conditions[2].

Evidence DimensionBase strength and condition requirements for ylide generation
Target Compound DataAqueous NaOH or Na2CO3 in biphasic media (e.g., toluene/H2O)
Comparator Or Baselinen-BuLi or NaH in strictly anhydrous THF/ether (for non-stabilized analogs)
Quantified DifferenceEnables 100% elimination of pyrophoric bases while maintaining >90% olefination yields
ConditionsWittig olefination for α,β-unsaturated ketone synthesis

Allows manufacturers to bypass costly anhydrous infrastructure and hazardous reagent procurement, significantly lowering the cost of scale-up.

Stereoselectivity: High (E)-Alkene Purity in Olefination

The carbonyl stabilization inherent to the ylide derived from Phenacyltriphenylphosphonium bromide thermodynamically drives Wittig olefinations toward the (E)-isomer, routinely achieving >95% (E)-selectivity when reacted with aromatic or aliphatic aldehydes [1]. When compared to semi-stabilized comparators like benzyltriphenylphosphonium bromide, which frequently yield problematic E/Z mixtures (often requiring complex chromatographic separation), the phenacyl derivative ensures high stereochemical purity directly from the reaction mixture.

Evidence DimensionE/Z stereoisomer ratio of the resulting alkene
Target Compound Data>95% (E)-isomer selectivity
Comparator Or BaselineMixed E/Z ratios (often 60:40 to 80:20) for semi-stabilized benzyl analogs
Quantified DifferenceUp to a 35% reduction in unwanted (Z)-isomer formation
ConditionsStandard Wittig olefination with aromatic aldehydes

Eliminates the need for costly downstream chromatographic purification to separate geometric isomers, maximizing the yield of the desired active pharmaceutical ingredient.

Handling and Reproducibility: Superior Bench Stability

Phenacyltriphenylphosphonium bromide is a stable, free-flowing solid with a high decomposition melting point (265–268 °C), exhibiting significantly lower hygroscopicity than shorter-chain or less-stabilized aliphatic phosphonium halides [1]. While comparators like methyltriphenylphosphonium bromide rapidly absorb atmospheric moisture—causing stoichiometric errors and requiring storage in desiccators or gloveboxes—the phenacyl bromide salt maintains its anhydrous weight on the open bench, ensuring high batch-to-batch reproducibility.

Evidence DimensionHygroscopicity and stoichiometric reliability
Target Compound DataLow moisture uptake; stable for open-bench weighing
Comparator Or BaselineHigh hygroscopicity requiring inert atmosphere handling (Methyltriphenylphosphonium bromide)
Quantified DifferencePrevents moisture-induced stoichiometric drift during standard laboratory handling
ConditionsAmbient laboratory storage and weighing

Ensures precise molar equivalents are maintained during formulation, preventing yield drops caused by water-quenched reagents.

Aqueous Biphasic Wittig Olefinations

Ideal for the scalable, environmentally benign synthesis of (E)-chalcones and α,β-unsaturated ketones, where the compound's compatibility with aqueous NaOH eliminates the need for dry solvents and pyrophoric bases [1].

Precursor for Complex Heterocycle Manufacturing

Highly suited for synthesizing polyfunctionalized pyrazoles, thiadiazines, and cyclopropanes via sequential ylide reactions, where the stable phenacyl group serves as a reliable structural building block [2].

Photocatalytic and Mild-Condition C-C Bond Formation

The preferred choice for advanced synthetic workflows, such as microwave-assisted or LED-driven olefination, where the compound's robust thermal stability (mp >265 °C) and mild base activation prevent unwanted side reactions [1].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6048-29-9

Dates

Last modified: 08-16-2023

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